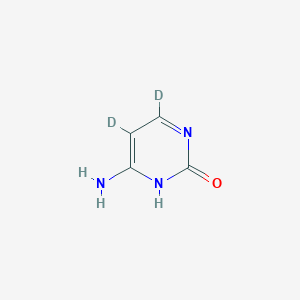

Cytosine-d2

Description

Properties

IUPAC Name |

6-amino-4,5-dideuterio-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)N=C1[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Deuterated Cytosine for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated cytosine in Nuclear Magnetic Resonance (NMR) studies. Deuterium labeling of cytosine is a powerful technique for simplifying complex NMR spectra, aiding in structural elucidation, and probing the dynamics of biological macromolecules such as DNA and RNA.

Introduction to Deuterated Cytosine in NMR Spectroscopy

The strategic replacement of protons (¹H) with deuterons (²H) in molecules under investigation is a cornerstone of advanced NMR spectroscopy. Due to its different nuclear spin (I=1 for ²H vs. I=1/2 for ¹H) and smaller gyromagnetic ratio, deuterium has a much smaller resonance frequency and does not appear in ¹H NMR spectra. This "disappearance" of signals from deuterated sites simplifies crowded spectral regions, allowing for unambiguous assignment of remaining proton resonances and facilitating the determination of molecular structure and conformation. Furthermore, deuteration reduces dipolar relaxation pathways, leading to narrower linewidths and improved spectral resolution for neighboring protons and carbon-13 nuclei.

In the context of cytosine, a fundamental component of nucleic acids, deuteration is instrumental in studying:

-

Nucleic Acid Structure and Dynamics: Simplifying the sugar-phosphate backbone and base regions of DNA and RNA spectra to probe local conformation and flexibility.

-

Protein-Nucleic Acid Interactions: Identifying and characterizing the binding interfaces between proteins and DNA/RNA by selectively deuterating the nucleic acid component.

-

Hydrogen Bonding and Tautomerism: Investigating the kinetics and thermodynamics of proton transfer in base pairing and the equilibrium between different tautomeric forms of cytosine.

-

Enzymatic Mechanisms: Elucidating the mechanisms of enzymes that act on cytosine, such as DNA methyltransferases, by monitoring changes at specific sites.

Synthesis of Deuterated Cytosine

The introduction of deuterium into the cytosine molecule can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired deuteration pattern (i.e., at the base or the sugar moiety in the corresponding nucleoside) and the required scale of the synthesis.

Chemical Synthesis of Deuterated Cytosine Base

Chemical synthesis offers a versatile approach to introduce deuterium at specific positions on the cytosine ring. A common strategy involves H-D exchange reactions under conditions that promote the temporary removal of a proton and its replacement with a deuteron from a deuterium-rich source, such as D₂O.

This protocol describes a general procedure for the deuteration of the C5 position of cytosine via an acid-catalyzed exchange reaction.

-

Materials:

-

Cytosine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O)

-

Anhydrous ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a round-bottom flask, add cytosine (1 equivalent).

-

Add D₂O to dissolve the cytosine. Gentle heating may be required.

-

Under an inert atmosphere, add a catalytic amount of DCl in D₂O.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by ²H NMR or mass spectrometry.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Remove the D₂O under reduced pressure.

-

Wash the resulting solid with anhydrous ethanol to remove any residual DCl and D₂O.

-

Dry the deuterated cytosine product under vacuum.

-

-

Purification:

-

The crude deuterated cytosine can be purified by recrystallization from a suitable solvent system, such as D₂O/ethanol. The purity should be assessed by HPLC and the degree of deuteration confirmed by mass spectrometry and NMR.

-

Enzymatic Synthesis of Deuterated Cytidine Triphosphate (CTP)

For applications requiring deuteration of the ribose ring of the cytosine nucleoside, enzymatic synthesis is often the preferred method due to its high stereospecificity. This approach typically starts from a deuterated glucose source and utilizes a series of enzymatic reactions to build the deuterated nucleoside triphosphate.

This protocol outlines a general one-pot enzymatic synthesis for producing ribose-deuterated CTP.

-

Materials:

-

Deuterated D-glucose (e.g., D-[1,2,3,4,5,6,6-²H₇]glucose)

-

ATP (Adenosine triphosphate)

-

A suite of enzymes including:

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase

-

6-Phosphogluconate dehydrogenase

-

Ribose-5-phosphate isomerase

-

Ribose-5-phosphate pyrophosphokinase (PRPP synthetase)

-

Orotate phosphoribosyltransferase

-

Orotidine-5'-phosphate decarboxylase

-

CTP synthetase

-

-

Orotic acid

-

Required cofactors (e.g., MgCl₂, glutamine)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

-

Procedure:

-

In a reaction vessel, combine the deuterated glucose, ATP, orotic acid, and all necessary cofactors in the buffer solution.

-

Add the cocktail of enzymes to the reaction mixture.

-

Incubate the reaction at 37°C for several hours to overnight.

-

Monitor the formation of CTP by HPLC.

-

-

Purification:

-

The reaction mixture is typically purified using anion-exchange chromatography (e.g., on a DEAE-Sephacel column) followed by desalting to yield pure, deuterated CTP.

-

Characterization of Deuterated Cytosine by NMR Spectroscopy

NMR spectroscopy is the primary tool for characterizing deuterated cytosine and confirming the position and extent of deuterium incorporation.

NMR Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for cytosine. Deuteration at a specific position will result in the disappearance of the corresponding ¹H signal and a significant change in the appearance of the directly attached ¹³C signal (e.g., a singlet may become a triplet due to ¹³C-²H coupling, and its intensity will be reduced).

Table 1: ¹H NMR Chemical Shifts of Cytosine

| Proton | Chemical Shift (ppm) in D₂O[1][2] | Expected Observation in Deuterated Cytosine |

| H5 | 5.97 | Signal disappears upon deuteration at C5 |

| H6 | 7.50 | Unchanged (unless deuterated) |

Table 2: ¹³C NMR Chemical Shifts of Cytosine

| Carbon | Chemical Shift (ppm) in D₂O[1] | Expected Observation in Deuterated Cytosine |

| C2 | 158.1 | Unchanged |

| C4 | 167.0 | Unchanged |

| C5 | 96.5 | Signal shows C-D coupling and reduced intensity |

| C6 | 142.5 | Unchanged |

Experimental Protocols for NMR Analysis

-

Sample Preparation: Dissolve a small amount of the deuterated cytosine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

-

Sample Preparation: A higher concentration of the deuterated cytosine in a protonated solvent (e.g., H₂O with 10% D₂O for locking) is often required due to the lower sensitivity of the ²H nucleus.

-

Instrument Setup:

-

Spectrometer: Equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: Typically several hundred to thousands.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 1-2 seconds.

-

-

Data Processing: Similar to ¹H NMR processing.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Analysis

The overall process from synthesis to characterization can be visualized as a clear workflow.

Caption: Experimental workflow for the synthesis and characterization of deuterated cytosine.

Cytosine Tautomerism

Deuterated cytosine is valuable for studying the tautomeric equilibrium between the canonical amino form and the minor imino form, which is implicated in spontaneous mutations. NMR can be used to probe the populations of these tautomers.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Cytosine-d2 in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosine, a fundamental pyrimidine nucleobase, is a critical component of nucleic acids. Its deuterated analogue, Cytosine-d2, in which two hydrogen atoms on the pyrimidine ring are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Understanding the chemical properties and stability of this compound in solution is paramount for its effective use in research and drug development, ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive overview of the known chemical properties of cytosine, extrapolated to this compound, and outlines its expected stability profile in solution based on established principles of kinetic isotope effects. Detailed methodologies for stability assessment are also presented.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the well-characterized properties of cytosine. The primary difference lies in the increased mass due to deuterium substitution, which is expected to have a minor impact on most physical properties but a significant effect on the kinetics of certain degradation reactions.

Table 1: Summary of Chemical and Physical Properties

| Property | Cytosine | This compound (Predicted) | Reference(s) |

| Molecular Formula | C₄H₅N₃O | C₄H₃D₂N₃O | [1] |

| Molecular Weight | 111.10 g/mol | 113.11 g/mol | [1] |

| Appearance | White to off-white powder | White to off-white powder | [NA] |

| Melting Point | 320-325 °C (decomposes) | Similar to cytosine | [1] |

| pKa₁ (N3 protonation) | ~4.6 | Similar to cytosine | [2] |

| pKa₂ (exocyclic amino) | ~12.2 | Similar to cytosine | [2] |

| Solubility in Water | 1 g / 130 mL | Similar to cytosine | [NA] |

| Solubility in 0.5M HCl | 50 mg/mL | Similar to cytosine | [NA] |

| Stability in Solution | Unstable, undergoes deamination | More stable than cytosine due to the kinetic isotope effect | [1][2] |

Stability in Solution: The Kinetic Isotope Effect

The stability of this compound in solution is intrinsically linked to the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[3]

The primary degradation pathway for cytosine in aqueous solution is hydrolytic deamination, which converts cytosine to uracil.[1][2] This reaction is initiated by the nucleophilic attack of water or a hydroxide ion at the C4 position, followed by the elimination of ammonia. While the C-H bonds at the C5 and C6 positions (which are deuterated in this compound) are not directly broken in the primary deamination pathway, their replacement with deuterium can still exert a secondary KIE, potentially slowing the reaction to a lesser extent. More significantly, deuteration at these positions can sterically hinder the approach of water to the reaction center, thereby slowing the deamination process.

Therefore, This compound is expected to be more stable and exhibit a slower rate of deamination to Uracil-d2 in solution compared to its non-deuterated counterpart. The magnitude of this increased stability will depend on the specific conditions, such as pH and temperature.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to determine the intrinsic stability of this compound and to identify its degradation products.[4][5] Such a study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[4]

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound in solution under various stress conditions.

a. Materials and Reagents:

-

This compound

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffers (various pH values)

-

HPLC-grade acetonitrile and methanol

-

Volumetric flasks, pipettes, and vials

b. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl or water) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solution with the appropriate stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).

c. Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the this compound solution (at neutral pH) at 80°C for 48 hours.

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

d. Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed solutions.

-

Neutralize the acid and base hydrolyzed samples.

-

Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.

e. Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and quantify any degradation products formed.

-

Determine the degradation kinetics (e.g., first-order, zero-order).

Analytical Methodologies

a. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (approximately 275 nm).

-

Injection Volume: 10 µL.

b. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC conditions can be similar to the HPLC method described above.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Monitor the parent ion of this compound (m/z 114.1) and its potential degradation products (e.g., Uracil-d2, m/z 115.1).

-

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of degradation products by analyzing their fragmentation patterns.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to monitor the degradation of this compound over time.

-

The disappearance of signals corresponding to this compound and the appearance of new signals from degradation products can be quantified.

-

Deuterium NMR (²H NMR) can also be employed to directly observe the deuterated positions.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Proposed Degradation Pathway of this compound

Caption: Proposed hydrolytic deamination pathway of this compound to Uracil-d2.

Conclusion

While specific quantitative stability data for this compound in solution is not widely published, a comprehensive understanding of its chemical properties and stability can be derived from the known behavior of cytosine and the principles of the kinetic isotope effect. This compound is expected to be more stable towards degradation, particularly deamination, than its non-deuterated counterpart. The provided experimental protocols for forced degradation studies and analytical methodologies offer a robust framework for researchers and drug development professionals to rigorously assess the stability of this compound in various solution-based applications. This knowledge is crucial for ensuring the integrity of analytical results when using this compound as an internal standard and for the development of stable formulations containing this compound.

References

- 1. Cytosine vs. Cytidine | Definition, Structure & Function - Lesson | Study.com [study.com]

- 2. Cytosine - Wikipedia [en.wikipedia.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance of deuterium and its effect on cytosine mass spectrometry.

An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on Cytosine Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of the natural abundance of deuterium and other stable isotopes on the mass spectrometry of cytosine. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of nucleic acids and their components. This document details the underlying principles, presents quantitative data, and provides a generalized experimental protocol.

Introduction to Mass Spectrometry and Isotopic Abundance

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] The basic principle involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them to generate a mass spectrum, which is a plot of ion intensity versus m/z.[2][3][4]

Naturally occurring elements often exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and therefore different masses.[5] The presence of these heavier isotopes in a molecule gives rise to what are known as isotopologue peaks in a mass spectrum. For a given molecular ion peak (M), the peak at M+1 represents molecules containing one heavier isotope (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H), and the M+2 peak represents molecules with two heavy isotopes or one isotope that is heavier by two mass units (e.g., ¹⁸O).[5][6] The relative intensities of these isotopic peaks are proportional to the natural abundances of the heavy isotopes.

Cytosine and its Isotopic Composition

Cytosine is one of the five primary nucleobases found in DNA and RNA.[7] Its chemical formula is C₄H₅N₃O, and its monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O) is approximately 111.043 Da.[8][9][10]

The atoms within cytosine have naturally occurring stable isotopes. The presence of these isotopes, particularly deuterium (²H), has a discernible effect on its mass spectrum.

Natural Abundance of Relevant Stable Isotopes

The natural abundances of the stable isotopes of hydrogen, carbon, nitrogen, and oxygen are crucial for predicting the isotopic distribution pattern of cytosine in a mass spectrum.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H (Deuterium) | 2.014102 | 0.015 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.63 |

| ¹⁵N | 15.000109 | 0.37 | |

| Oxygen | ¹⁶O | 15.994915 | 99.76 |

| ¹⁷O | 16.999132 | 0.04 | |

| ¹⁸O | 17.999160 | 0.20 |

Data compiled from various sources. Natural abundance can vary slightly depending on the source.[5][11][12][13]

The Effect of Deuterium on the Mass Spectrum of Cytosine

Given cytosine's chemical formula (C₄H₅N₃O), we can predict the relative intensity of the M+1 peak. The probability of a molecule containing one heavy isotope is the sum of the probabilities of it containing one ²H, one ¹³C, one ¹⁵N, or one ¹⁷O.

The contribution of each element to the M+1 peak is approximately:

-

From Carbon (¹³C): 4 atoms * 1.07% = 4.28%

-

From Hydrogen (²H): 5 atoms * 0.015% = 0.075%

-

From Nitrogen (¹⁵N): 3 atoms * 0.37% = 1.11%

-

From Oxygen (¹⁷O): 1 atom * 0.04% = 0.04%

The total theoretical relative intensity of the M+1 peak is the sum of these contributions, which is approximately 5.5%. While the contribution from deuterium is smaller than that from carbon-13 or nitrogen-15, it is still a factor in the overall isotopic pattern. In high-resolution mass spectrometry, the precise mass difference can distinguish between these different isotopologues.

Visualization of Isotopic Effect

The following diagram illustrates how the presence of natural isotopes, including deuterium, results in M, M+1, and M+2 peaks in the mass spectrum of cytosine.

References

- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. dgms.eu [dgms.eu]

- 4. microbenotes.com [microbenotes.com]

- 5. idc-online.com [idc-online.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cytosine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]

- 8. Structure of Cytosine | bartleby [bartleby.com]

- 9. study.com [study.com]

- 10. Cytosine Molecule [worldofmolecules.com]

- 11. Deuterium - Wikipedia [en.wikipedia.org]

- 12. qlarivia.com [qlarivia.com]

- 13. thoughtco.com [thoughtco.com]

An In-depth Technical Guide to the Fragmentation Pattern of Cytosine-d2 in MS/MS

This technical guide provides a detailed analysis of the fragmentation pattern of doubly deuterated cytosine (Cytosine-d2) as observed in tandem mass spectrometry (MS/MS). The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of nucleosides and related compounds. This guide covers the theoretical fragmentation pathways, experimental considerations, and data interpretation.

Introduction

Cytosine, a fundamental component of nucleic acids, is frequently analyzed using mass spectrometry in various fields, including epigenetics, pharmacology, and biomarker discovery.[1] Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] Understanding the fragmentation pattern of these labeled standards is paramount for method development, interference checking, and data validation. This guide focuses on the collision-induced dissociation (CID) of protonated this compound.

Proposed Fragmentation Pathway of Protonated this compound

The fragmentation of protonated cytosine and its derivatives in the gas phase is a well-studied process.[3] The primary fragmentation route for protonated cytosine involves the neutral loss of isocyanic acid (HNCO).[3] For this compound, the positions of the deuterium labels will dictate the mass of the neutral loss and the resulting fragment ions. Assuming the two deuterium atoms are located on the exocyclic amine group (-ND2), the fragmentation pathway is as follows:

The precursor ion, protonated this compound, has an m/z that is two units higher than that of unlabeled cytosine. Upon collision-induced dissociation (CID), the primary fragmentation is the neutral loss of deuterated isocyanic acid (DNCO) or a combination of deuterated and non-deuterated species, depending on the protonation site and intramolecular dynamics. The most probable neutral loss would be HNCO, HNDO, or D₂NCO, leading to specific fragment ions.

A major fragmentation pathway for cytosine involves the elimination of the HNCO molecule.[3] In the case of this compound, where deuterium atoms can be on the exocyclic amine or the ring nitrogens, this would result in the loss of DNCO, leading to a characteristic fragment ion.

Experimental Protocol: Hypothetical LC-MS/MS Analysis of this compound

The following protocol outlines a typical approach for analyzing this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water, 50/50 v/v) at a concentration of 1 mg/mL. Perform serial dilutions to achieve the desired working concentrations.

-

Matrix Spiking: For quantitative analysis, the internal standard (this compound) is spiked into the biological matrix (e.g., plasma, urine, cell lysate) at a fixed concentration.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time is typically employed to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MS/MS Analysis:

-

Precursor Ion (Q1): The m/z of protonated this compound.

-

Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.[4]

-

Collision Energy: Optimized for the specific instrument and transition (typically 10-30 eV).

-

Product Ion (Q3): The m/z of the characteristic fragment ion.

-

Data Presentation: Predicted MRM Transitions for this compound

The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for this compound, assuming the deuterium labels are on the exocyclic amine group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Cytosine (unlabeled) | 112.05 | 95.02 | HNCO (43.01 Da) |

| This compound | 114.06 | 96.03 | DNCO (44.02 Da) |

| This compound | 114.06 | 95.02 | H(D)NCO (43.01 Da) |

Note: The exact masses are provided. The selection of the quantifier and qualifier transitions would depend on experimental optimization to ensure specificity and sensitivity.

Visualization of the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathway of protonated this compound.

Caption: Proposed CID fragmentation of this compound.

Logical Workflow for MS/MS Method Development

The development of a robust MS/MS method for this compound involves a logical sequence of steps, from initial parameter optimization to final method validation.

Caption: Workflow for LC-MS/MS method development.

Conclusion

The fragmentation pattern of this compound in MS/MS is primarily characterized by the neutral loss of deuterated isocyanic acid. A thorough understanding of this fragmentation, coupled with systematic method development, is essential for the reliable use of this compound as an internal standard in quantitative mass spectrometric assays. The provided experimental framework and visualizations serve as a guide for researchers to develop and implement robust analytical methods for deuterated cytosine and other labeled compounds.

References

- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

Applications of Cytosine-d2 in Epigenetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of epigenetic modifications, particularly DNA methylation, is crucial for understanding gene regulation in normal development and disease. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful tool for elucidating the dynamics of these processes. This technical guide details the application of cytosine-d2 (deuterated cytosine) as a metabolic tracer to investigate the intricate pathways of DNA methylation and demethylation. By providing cells with this compound, researchers can track its incorporation into the genome and subsequent enzymatic modifications, offering a quantitative and dynamic view of epigenetic regulation. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and the visualization of relevant biological and experimental workflows.

Introduction to this compound in Epigenetics

Cytosine methylation is a key epigenetic mark that plays a vital role in gene expression and cellular differentiation.[1][2] The addition and removal of methyl groups from cytosine residues are dynamic processes regulated by DNA methyltransferases (DNMTs) and the ten-eleven translocation (TET) family of enzymes, respectively. Understanding the rates of these processes is fundamental to unraveling the mechanisms of epigenetic control.

This compound, a stable isotope-labeled analog of cytosine, serves as an invaluable tool for these investigations. When introduced into cell culture, deuterated 2'-deoxycytidine (the nucleoside form of this compound) is taken up by cells and incorporated into newly synthesized DNA through the nucleotide salvage pathway. The deuterium label acts as a tracer, allowing for the differentiation between pre-existing and newly synthesized DNA. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of this compound and its modified forms, providing insights into the rates of DNA replication, methylation, and demethylation.

Core Principles of Metabolic Labeling with this compound

The foundational principle of this technique is the metabolic substitution of a natural DNA building block with its stable isotope-labeled counterpart.

-

Cellular Uptake and Metabolism: Deuterated 2'-deoxycytidine is transported into the cell and phosphorylated to form deuterated 2'-deoxycytidine triphosphate (dCTP-d2).

-

Incorporation into DNA: During DNA replication, DNA polymerases incorporate dCTP-d2 into the newly synthesized DNA strand in place of natural dCTP.

-

Epigenetic Modification: Once incorporated, the deuterated cytosine residues are subject to the same enzymatic modifications as endogenous cytosine. DNMTs can add a methyl group to form 5-methyl-cytosine-d2, and TET enzymes can oxidize this to 5-hydroxymethyl-cytosine-d2 and further derivatives.

-

Detection by Mass Spectrometry: The key advantage of using this compound is the ability to distinguish it from its natural counterpart based on its higher mass. After the labeling period, genomic DNA is extracted and hydrolyzed into individual deoxynucleosides. This mixture is then analyzed by LC-MS/MS to quantify the ratio of labeled to unlabeled cytosine and its modifications.

Signaling Pathways and Experimental Workflows

DNA Methylation and Demethylation Cycle

The following diagram illustrates the central dogma of DNA methylation and demethylation, highlighting the points at which this compound is incorporated and modified.

Experimental Workflow for Stable Isotope Labeling

This diagram outlines the major steps involved in a typical metabolic labeling experiment using this compound.

Detailed Experimental Protocols

The following provides a generalized protocol for a cell culture experiment designed to measure the dynamics of DNA methylation using this compound.

Materials and Reagents

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

Deuterated 2'-deoxycytidine (this compound nucleoside)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Genomic DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of deuterated 2'-deoxycytidine. A typical starting concentration range is 10-100 µM, which should be optimized for the specific cell line and experimental goals.

-

Labeling: Replace the existing medium with the labeling medium and incubate the cells for a specific duration (e.g., 2, 6, 12, 24 hours) to capture the dynamics of DNA turnover and methylation.

-

Cell Harvesting: After the labeling period, wash the cells with PBS and harvest them by trypsinization or scraping.

Genomic DNA Extraction and Hydrolysis

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform protocol.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Hydrolysis:

-

To 1-5 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours.

-

Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.

-

The resulting mixture of deoxynucleosides is then ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following are illustrative MRM transitions. These should be optimized on the specific mass spectrometer being used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-deoxycytidine (dC) | 228.1 | 112.1 |

| 2'-deoxycytidine-d2 (dC-d2) | 230.1 | 114.1 |

| 5-methyl-2'-deoxycytidine (5mC) | 242.1 | 126.1 |

| 5-methyl-2'-deoxycytidine-d2 (5mC-d2) | 244.1 | 128.1 |

Data Presentation and Analysis

The primary output of these experiments is the mass spectral data that allows for the quantification of labeled and unlabeled deoxynucleosides.

Illustrative Quantitative Data

The table below presents hypothetical data from a time-course experiment to illustrate the type of results that can be obtained.

| Labeling Time (hours) | % dC-d2 Incorporation | % 5mC of Total Cytosine | % 5mC-d2 of Total 5mC |

| 2 | 5.2 | 4.1 | 3.8 |

| 6 | 14.8 | 4.0 | 12.5 |

| 12 | 28.5 | 4.2 | 25.1 |

| 24 | 49.1 | 4.1 | 46.3 |

Data Interpretation:

-

% dC-d2 Incorporation: This is calculated as (Peak Area of dC-d2) / (Peak Area of dC + Peak Area of dC-d2) * 100. This value reflects the rate of DNA synthesis.

-

% 5mC of Total Cytosine: This is calculated as (Peak Area of 5mC + Peak Area of 5mC-d2) / (Peak Area of dC + Peak Area of dC-d2 + Peak Area of 5mC + Peak Area of 5mC-d2) * 100. This represents the global level of DNA methylation.

-

% 5mC-d2 of Total 5mC: This is calculated as (Peak Area of 5mC-d2) / (Peak Area of 5mC + Peak Area of 5mC-d2) * 100. This value indicates the rate of de novo methylation on newly synthesized DNA.

Analytical Workflow

The following diagram illustrates the data analysis pipeline from raw mass spectrometry data to biological insights.

Applications in Drug Development and Research

The use of this compound as a metabolic tracer has significant implications for both basic research and drug development:

-

Elucidating Mechanisms of Epigenetic Regulation: This technique allows for the direct measurement of the kinetics of DNA methylation and demethylation, providing crucial insights into how these processes are regulated in different cellular contexts.

-

Screening for Epigenetic Drugs: The effect of novel drug candidates on the activity of DNMTs and TET enzymes can be quantitatively assessed by measuring changes in the incorporation and modification of this compound.

-

Understanding Disease Pathogenesis: Aberrant DNA methylation dynamics are a hallmark of many diseases, including cancer. This compound labeling can be used to study how these dynamics are altered in disease states.

-

Personalized Medicine: In the future, it may be possible to use stable isotope labeling techniques to assess the epigenetic response of a patient's cells to a particular therapy, allowing for a more personalized approach to treatment.

Conclusion

Metabolic labeling with this compound offers a powerful and quantitative approach to study the dynamics of DNA methylation. This technical guide has provided a comprehensive overview of the principles, protocols, and data analysis strategies for employing this technique. By enabling the direct measurement of DNA synthesis and epigenetic modification rates, the use of this compound is poised to continue to provide valuable insights into the complex world of epigenetic regulation and its role in health and disease.

References

A Technical Guide to the Incorporation of Cytosine-d2 into Synthetic Oligonucleotides

Introduction: The strategic replacement of hydrogen with its heavier isotope, deuterium (²H or D), in biomolecules offers a powerful tool for detailed structural and dynamic analysis. In the field of nucleic acids, site-specific incorporation of deuterated nucleobases, such as cytosine-d2, into synthetic oligonucleotides has become invaluable. This modification minimally perturbs the overall structure while significantly altering specific spectroscopic properties. The primary application of this technique is in Nuclear Magnetic Resonance (NMR) spectroscopy, where selective deuteration helps to simplify complex spectra, suppress spin diffusion, and decelerate spin relaxation, thereby enabling the unambiguous assignment of signals and the elucidation of high-resolution structures of complex DNA and RNA molecules.[1][2][3][4] Furthermore, the enhanced stability of the carbon-deuterium bond has led to investigations into the therapeutic potential of deuterated oligonucleotides, such as siRNAs and antisense oligonucleotides (ASOs), for improved metabolic stability and drug efficacy.[5][6]

This technical guide provides an in-depth overview of the chemical synthesis, incorporation, purification, and characterization of this compound labeled oligonucleotides, intended for researchers, scientists, and professionals in drug development.

I. Synthesis of Deuterated Cytosine (dC-d2) Precursors

The journey to a deuterated oligonucleotide begins with the synthesis of the deuterated nucleoside, which is then converted into a phosphoramidite monomer suitable for automated DNA synthesis.

A. Deuteration of 2'-Deoxycytidine

The most common and economical method for introducing deuterium at the C6 position of the pyrimidine ring of cytosine is through a base-catalyzed H/D exchange reaction.[3] This reaction is typically performed in a deuterated solvent which acts as the deuterium donor.

Experimental Protocol: Synthesis of 2'-deoxycytidine-6-d

-

Reaction Setup: 2'-deoxycytidine is dissolved in a deuterated solvent mixture, such as D₂O containing a base like triethylamine (TEA) or in DMSO-d6.[3]

-

Heating: The reaction mixture is heated to facilitate the H/D exchange at the C6 position. The reaction progress is monitored over time.

-

Monitoring: The degree of deuterium incorporation can be assessed using ¹H NMR spectroscopy by observing the disappearance of the H6 proton signal.[1][3]

-

Workup and Purification: Upon completion, the reaction mixture is neutralized and the solvent is removed in vacuo. The resulting deuterated nucleoside is typically pure enough for the next step or can be further purified if necessary.[3]

B. Preparation of dC-d2 Phosphoramidite

To be used in an automated DNA synthesizer, the deuterated nucleoside must be converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl and the exocyclic amino group, followed by phosphitylation of the 3'-hydroxyl group.[7][8]

Experimental Protocol: Synthesis of 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-6-d-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

Protection of 5'-OH: The 5'-hydroxyl group of the deuterated deoxycytidine is protected with a dimethoxytrityl (DMT) group.

-

Protection of N4-Amino Group: The exocyclic amino group is protected, commonly with a benzoyl (Bz) group, to prevent side reactions during oligonucleotide synthesis.[9]

-

Phosphitylation: The 3'-hydroxyl group of the fully protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI) to yield the final phosphoramidite monomer.[7][8]

-

Purification: The final phosphoramidite product is purified using silica gel chromatography.

Table 1: Summary of Reagents and Conditions for Deuterated Cytidine Synthesis

| Step | Key Reagents | Solvent | Typical Conditions | Reference |

| H/D Exchange | 2'-deoxycytidine, Triethylamine (TEA) | D₂O | Heat (e.g., 80-100°C) | [3] |

| 5'-O-Protection | DMT-Cl, Pyridine | Anhydrous Pyridine | Room Temperature | [8] |

| N4-Protection | Benzoyl Chloride, Pyridine | Anhydrous Pyridine | 0°C to Room Temp | [9] |

| Phosphitylation | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, DCI | Anhydrous Acetonitrile | Room Temperature | [7][8] |

II. Incorporation into Synthetic Oligonucleotides

The deuterated cytosine phosphoramidite is incorporated into a growing DNA chain using standard automated solid-phase synthesis protocols.[10] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle.

Experimental Protocol: Automated Solid-Phase Synthesis

-

Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Cycle for Standard Bases: Standard phosphoramidite monomers (A, G, C, T) are coupled sequentially to build the desired sequence.

-

Incorporation of dC-d2: When a deuterated cytosine is required in the sequence, the dC-d2 phosphoramidite is placed on the synthesizer and coupled using the same protocol as the standard bases. Minor modifications to coupling times may be made to ensure high efficiency.[3]

-

Cleavage and Deprotection: After the full-length oligonucleotide is synthesized, it is cleaved from the solid support and all protecting groups are removed. Crucially, to prevent back-exchange of deuterium with hydrogen, a deuterated deprotection solution such as 25% deuterated ammonium hydroxide (ND₄OD) in D₂O should be used, especially for purine-deuterated oligos. [4] For pyrimidine C6-deuteration, standard ammonium hydroxide is often sufficient, but ND₄OD provides an extra precaution.

III. Purification and Characterization

Rigorous quality control is essential to confirm the successful synthesis of the deuterated oligonucleotide.[11]

A. Purification

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides, effectively separating the full-length product from shorter failure sequences.

B. Characterization

1. Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the final product.[12][13] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly employed.[14][15] The incorporation of each deuterium atom increases the mass of the oligonucleotide by approximately 1.006 Da compared to its non-deuterated counterpart.

Experimental Protocol: MALDI-TOF MS Analysis

-

Sample Preparation: A small amount of the purified oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) and spotted onto a MALDI target plate.[12][15]

-

Analysis: The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight of the ions to the detector is measured to determine their mass-to-charge ratio.[13]

-

Data Interpretation: The resulting spectrum should show a major peak corresponding to the expected molecular weight of the this compound labeled oligonucleotide.[14]

2. NMR Spectroscopy: NMR is the definitive method to confirm the site-specific incorporation of deuterium.[1] A ¹H NMR spectrum of the deuterated oligonucleotide will show a significant reduction or complete disappearance of the proton signal corresponding to the deuterated position (H6 of cytosine).[3]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: The purified oligonucleotide is dissolved in an appropriate NMR solvent (e.g., D₂O with buffer).

-

Data Acquisition: A 1D ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).[1]

-

Analysis: The spectrum is compared to that of the corresponding non-deuterated oligonucleotide. The degree of deuteration is calculated by integrating the residual ¹H peak intensity at the target position relative to a non-exchangeable internal standard proton signal (like H1').[1][3]

Table 2: Expected Characterization Results for a dC-d2 Oligonucleotide

| Analysis Method | Parameter Measured | Expected Result | Reference |

| MALDI-TOF MS | Molecular Weight | Expected Mass + ~1.006 Da per dC-d2 | [12][13] |

| ¹H NMR | H6 Proton Signal | Disappearance or >95% reduction in signal intensity | [1][3] |

| Analytical HPLC | Purity | Single major peak | [11] |

| PAGE / CE | Purity & Size | Single major band corresponding to correct length | [11][12] |

IV. Applications in Research and Drug Development

The primary utility of incorporating this compound is the simplification of NMR spectra for structural studies.[4] By replacing specific protons with deuterium, the corresponding cross-peaks in 2D NOESY spectra are eliminated, which helps resolve spectral overlap and allows for unambiguous assignments, a critical step in determining the 3D structure of complex nucleic acids.[2][3]

In drug development, oligonucleotides are used as therapeutics (ASOs, siRNAs).[16][17] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to increased metabolic stability of the oligonucleotide drug, potentially improving its pharmacokinetic profile and therapeutic efficacy.[5] This makes deuterated oligonucleotides an area of active investigation for next-generation nucleic acid-based therapies.[][19]

References

- 1. academic.oup.com [academic.oup.com]

- 2. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. glenresearch.com [glenresearch.com]

- 5. US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides - Google Patents [patents.google.com]

- 6. cytel.com [cytel.com]

- 7. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 11. Deuterated Oligonucleotides [biosyn.com]

- 12. web.colby.edu [web.colby.edu]

- 13. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

- 14. idtdna.com [idtdna.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 17. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]

- 19. search.tcsedsystem.edu [search.tcsedsystem.edu]

The Telltale Trail of a Deuterated Nucleotide: A Technical Guide to Cytosine-d2 in Metabolic Flux Analysis

For Immediate Release

A Deep Dive into Nucleotide Dynamics: Leveraging Cytosine-d2 for Precise Metabolic Flux Analysis

[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the flow of molecules, or metabolic flux, is paramount for researchers in drug development and life sciences. A new in-depth technical guide released today details the use of this compound, a stable isotope-labeled tracer, for the metabolic flux analysis (MFA) of nucleotides. This powerful technique offers a window into the real-time synthesis and recycling of the building blocks of DNA and RNA, providing crucial insights for oncology, virology, and metabolic disease research.

This comprehensive whitepaper serves as a core technical guide for scientists and drug development professionals. It provides a thorough examination of the principles, experimental protocols, and data interpretation involved in using this compound as a tracer. By following the metabolic fate of this labeled cytosine, researchers can precisely quantify the contributions of both the de novo synthesis and the salvage pathways to the cellular nucleotide pool.

The guide includes detailed methodologies for cell culture and labeling, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a clear framework for data analysis and the visualization of metabolic pathways, equipping researchers with the tools to implement this advanced technique in their own laboratories.

Core Principles: Tracing the Path of this compound

Metabolic flux analysis with stable isotopes relies on introducing a labeled compound into a biological system and tracking its incorporation into downstream metabolites. This compound, a non-radioactive, stable isotope of cytosine, is an ideal tracer for studying pyrimidine nucleotide metabolism. Once introduced to cells, it can be utilized in two primary pathways:

-

The Salvage Pathway: Exogenous cytosine is directly converted to cytidine and then phosphorylated to form cytidine nucleotides (CMP, CDP, CTP). By measuring the enrichment of deuterium in these nucleotides, the rate of the salvage pathway can be quantified.

-

Interconversion and Incorporation: Labeled cytidine nucleotides can be further metabolized. For instance, CTP can be converted to UTP, and ribonucleotides can be reduced to deoxyribonucleotides (dCTP), which are then incorporated into newly synthesized DNA. Tracking the deuterium label into these molecules provides a dynamic view of these conversion processes.

By analyzing the mass isotopologue distribution (MID) of key nucleotides using mass spectrometry, researchers can deconvolve the relative contributions of the salvage and de novo synthesis pathways to the overall nucleotide pool.

Visualizing the Metabolic Journey

To better illustrate the flow of this compound through the nucleotide metabolic network, the following diagrams, generated using the DOT language, depict the key pathways and the experimental workflow.

Caption: The Pyrimidine Salvage Pathway utilizing this compound.

Caption: De Novo Pyrimidine Synthesis Pathway.

Caption: Experimental Workflow for this compound MFA.

Experimental Protocols

A synthesized, detailed protocol for conducting a this compound metabolic flux analysis experiment is provided below. This protocol is a composite based on established methods for stable isotope tracing and nucleotide analysis.

1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration is between 10-100 µM, but this should be optimized for the specific cell line and experimental goals.

-

Labeling: At the start of the experiment, replace the standard medium with the pre-warmed this compound containing medium.

-

Time Course: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of label incorporation.

2. Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, such as 80% methanol, and place the plate on dry ice.

-

Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.

3. LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Data Acquisition: Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopologues of cytosine, cytidine, CMP, CDP, CTP, and other relevant nucleotides.

Data Presentation: Interpreting the Isotopic Enrichment

The primary output of a this compound tracing experiment is the mass isotopologue distribution (MID) for each measured nucleotide. This data reveals the proportion of the metabolite pool that contains zero, one, or two deuterium atoms. The following tables present hypothetical but representative data from such an experiment.

| Metabolite | Isotopologue | Fractional Abundance (4 hours) | Fractional Abundance (12 hours) |

| Cytidine | M+0 | 65% | 30% |

| M+2 | 35% | 70% | |

| CMP | M+0 | 75% | 40% |

| M+2 | 25% | 60% | |

| CTP | M+0 | 85% | 55% |

| M+2 | 15% | 45% |

Table 1: Mass Isotopologue Distribution of Cytidine and its Monophosphate and Triphosphate Forms after Labeling with this compound. This table illustrates the increasing incorporation of the deuterium label over time, reflecting the activity of the salvage pathway.

| Pathway | Relative Flux (Arbitrary Units) | Condition A (Control) | Condition B (Drug Treatment) |

| Pyrimidine Salvage | Cytosine -> CMP | 100 | 50 |

| De Novo Synthesis | Glutamine -> UMP | 80 | 120 |

| Ribonucleotide Reduction | CDP -> dCDP | 60 | 75 |

Table 2: Calculated Relative Metabolic Fluxes. This table demonstrates how the fractional abundance data can be used to calculate the relative rates of key metabolic pathways under different experimental conditions, such as in the presence of a drug that targets nucleotide metabolism.

Conclusion and Future Directions

The use of this compound as a tracer for metabolic flux analysis provides an unparalleled level of detail into the dynamics of nucleotide metabolism. This technical guide offers a foundational framework for researchers to employ this technique to investigate the metabolic reprogramming that occurs in various disease states and in response to therapeutic interventions. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of stable isotope tracers like this compound will undoubtedly uncover new and exciting insights into the complex and vital world of nucleotide metabolism.

Exploring the Kinetic Isotope Effect of Cytosine-d2 in Enzymatic Reactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The substitution of hydrogen with deuterium in a substrate molecule, such as cytosine, can significantly alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic mechanisms, identifying rate-determining steps, and understanding transition state structures. This technical guide explores the theoretical and practical aspects of using Cytosine-d2 to probe the mechanisms of key enzymatic reactions, particularly those involving DNA methyltransferases and cytosine deaminases. While direct quantitative KIE data for this compound is not extensively available in the reviewed literature, this document compiles related experimental data, provides detailed protocols for KIE measurement, and visualizes the relevant biochemical pathways to equip researchers with the foundational knowledge required for such investigations.

Introduction to Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes[1][2]. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium substitution, this is kH/kD.

-

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction[2][3]. The greater mass of deuterium compared to protium results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a "normal" primary KIE (kH/kD > 1), typically in the range of 6-10[2].

-

Secondary KIE (SKIE): Is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step[2][3]. SKIEs are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1)[4]. They often arise from changes in hybridization or steric environment at the labeled position between the ground state and the transition state[4]. For example, a change from sp3 to sp2 hybridization at a deuterated carbon typically results in a normal SKIE of ~1.1-1.2[2].

Enzymatic Reactions Involving Cytosine

Cytosine is a substrate for several critical classes of enzymes. The use of this compound (deuterated at the C5 and/or C6 positions) can provide profound insights into their catalytic mechanisms.

DNA (cytosine-5)-Methyltransferases (DNMTs)

DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine within DNA, creating 5-methylcytosine (5mC)[5]. This epigenetic mark is crucial for gene regulation. The mechanism involves a nucleophilic attack by a cysteine residue in the enzyme on the C6 position of cytosine. This activates the C5 position for the subsequent methyl transfer and involves the abstraction of the proton from C5[6].

Deuteration at the C5 position of cytosine would be expected to yield a primary kinetic isotope effect in DNMT-catalyzed reactions, as the C5-H bond is broken during the rate-determining step.

Cytosine Deaminases

Cytosine deaminases catalyze the hydrolytic deamination of cytosine to uracil[7]. This process is vital in nucleotide metabolism and has been implicated in DNA repair and editing. The mechanism involves the nucleophilic attack of a zinc-activated water molecule or hydroxide ion at the C4 position, followed by the elimination of ammonia[7].

In this reaction, the bonds to the C5 and C6 hydrogens are not broken. Therefore, deuteration at these positions (as in this compound) would be expected to produce a secondary kinetic isotope effect , providing information about changes in the geometry or vibrational environment of the pyrimidine ring during the transition state.

Signaling Pathways Involving Cytosine Modification

The methylation and subsequent demethylation of cytosine are central to epigenetic regulation. These pathways involve a cascade of enzymatic activities.

DNA Methylation Pathway

DNA methylation patterns are established and maintained by DNMTs. De novo methylation is carried out by DNMT3A and DNMT3B, while DNMT1 maintains methylation patterns during DNA replication[8].

Active DNA Demethylation Pathway

Active DNA demethylation is not a simple reversal of methylation but a multi-step oxidative pathway primarily initiated by the Ten-Eleven Translocation (TET) family of enzymes, followed by base excision repair (BER) mediated by Thymine DNA Glycosylase (TDG)[5][9].

Quantitative Data on Related Kinetic Isotope Effects

Direct experimental data on the kinetic isotope effect of this compound in enzymatic reactions is sparse in the surveyed literature. However, studies on related systems, such as solvent isotope effects and KIEs with other isotopes (e.g., ¹⁵N), provide valuable mechanistic insights into enzymes that process cytosine derivatives.

| Enzyme | Substrate/Condition | Isotope Effect Type | Parameter | KIE Value (kH/kD or kL/kH) | Reference |

| E. coli Cytidine Deaminase | Cytidine in D₂O | Solvent Deuterium | ¹⁵(V/K) | 1.0086 | [10] |

| E. coli Cytidine Deaminase | Cytidine | Primary ¹⁵N (exocyclic amino) | ¹⁵(V/K) at pH 7.3 | 1.0109 | [10] |

| E. coli Cytidine Deaminase | Cytidine | Secondary ¹⁵N (pyrimidine N-3) | ¹⁵(V/K) at pH 7.3 | 0.9879 | [10] |

Interpretation of Data:

-

The small solvent deuterium KIE on cytidine deaminase suggests that proton transfers during the binding event, rather than during catalysis, may be responsible for the observed effect[7].

-

The primary ¹⁵N KIE of ~1.01 indicates that C-N bond cleavage of the exocyclic amino group is partially rate-limiting.

-

The inverse secondary ¹⁵N KIE of ~0.988 is consistent with a change in hybridization at the N-3 position, likely protonation, occurring during the formation of a tetrahedral intermediate[10].

Experimental Protocols for Measuring KIE

The most precise method for measuring small KIEs is the internal competition method , where a mixture of the light (e.g., cytosine) and heavy (e.g., this compound) isotopes is used in a single reaction. The KIE is determined by measuring the change in the isotopic ratio of the remaining substrate or the formed product as the reaction progresses[10].

General Experimental Workflow

A typical competitive KIE experiment involves synthesizing the deuterated substrate, running the enzymatic reaction to partial completion, separating the substrate and product, and analyzing their isotopic composition, often by mass spectrometry.

Detailed Protocol: Competitive KIE Analysis by LC-MS/MS

-

Preparation of Substrates:

-

Synthesize or procure this compound.

-

Prepare a stock solution containing a known mixture of natural abundance cytosine and this compound (e.g., a 1:1 molar ratio). The exact initial ratio (R₀) must be determined precisely by LC-MS/MS analysis.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer, the specific enzyme (e.g., DNMT1 or cytosine deaminase), and any necessary co-factors (e.g., SAM for DNMTs).

-

Initiate the reaction by adding the mixed isotopic substrate stock solution.

-

At predetermined time points (to achieve varying fractions of conversion, F), withdraw aliquots of the reaction and immediately quench them to stop the reaction (e.g., by adding acid or a denaturant).

-

-

Separation and Quantification:

-

For each quenched aliquot, separate the unreacted substrate from the product (e.g., uracil or 5-methylcytosine) using a suitable High-Performance Liquid Chromatography (HPLC) method (e.g., reverse-phase C18 column)[6].

-

Quantify the amounts of substrate and product to determine the fraction of reaction (F) for each time point.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified substrate fractions (or product fractions) from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][10][11].

-

Operate the mass spectrometer in a mode that allows for accurate quantification of the light (H) and heavy (D) isotopologues. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high precision[10].

-

Determine the isotopic ratio (R) of the remaining substrate at each fraction of conversion (F).

-

-

Calculation of KIE:

-

The V/K isotope effect can be calculated using the following equation, which relates the change in isotopic ratio of the substrate to the fraction of conversion:

ln(R/R₀) / ln(1 - F) = 1 / (V/K)KIE - 1

Where R is the isotopic ratio at fraction F, and R₀ is the initial isotopic ratio.

-

A plot of ln(R/R₀) versus ln(1 - F) will yield a straight line with a slope from which the KIE can be calculated.

-

Conclusion and Future Directions

The study of kinetic isotope effects using deuterated substrates like this compound offers a precise and powerful method for dissecting the mechanisms of crucial enzymes such as DNA methyltransferases and cytosine deaminases. While direct experimental data for this compound is limited, the theoretical framework and established experimental protocols provide a clear path forward for researchers.

Future work should focus on the direct measurement of both primary and secondary KIEs for this compound with these enzymes. Such data would be invaluable for:

-

Confirming the C-H bond cleavage step in DNA methylation as rate-limiting.

-

Probing the subtle changes in the cytosine ring's geometry during deamination.

-

Validating computational models of enzymatic transition states.

-

Informing the rational design of novel enzyme inhibitors for therapeutic applications.

By combining the principles outlined in this guide with modern analytical techniques, the scientific community can continue to unravel the intricate details of enzymatic catalysis.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Cytosine using Cytosine-d2 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosine, a fundamental component of DNA and RNA, plays a crucial role in genetic coding and regulation. Its accurate quantification is paramount in various research areas, including epigenetics, drug development, and clinical diagnostics. DNA methylation, the addition of a methyl group to cytosine, is a key epigenetic modification that can alter gene expression without changing the DNA sequence.[1][2][3][4] Dysregulation of DNA methylation is associated with numerous diseases, including cancer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of nucleosides and their modifications.[3][5][6] The use of a stable isotope-labeled internal standard, such as Cytosine-d2, is critical for achieving high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[7] This document provides a detailed protocol for the quantification of cytosine in biological samples using this compound as an internal standard with LC-MS/MS.

Signaling Pathway: DNA Methylation and Gene Expression

The quantification of cytosine and its methylated forms is central to understanding the DNA methylation pathway, which is a key regulator of gene expression.

Experimental Workflow

A typical workflow for the quantification of cytosine using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Materials and Reagents

-

Cytosine (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Enzymes for DNA hydrolysis (e.g., DNA Degradase Plus)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cytosine and this compound in LC-MS grade water.

-

Working Standard Solutions: Serially dilute the primary stock solutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and quality controls.

Sample Preparation (from DNA)

-

DNA Isolation: Isolate genomic DNA from the biological matrix of interest using a suitable commercial kit.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.

-

Internal Standard Spiking: To a known amount of DNA (e.g., 1 µg), add a fixed volume of the this compound internal standard working solution.

-

Enzymatic Hydrolysis: Digest the DNA to single nucleosides using an enzymatic cocktail (e.g., DNA Degradase Plus) according to the manufacturer's protocol.[5]

-

Protein Precipitation: If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove salts and other polar impurities.

-

Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B; 12-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cytosine | 112.1 | 95.1 | 15 |

| This compound | 114.1 | 97.1 | 15 |

Note: These parameters should be optimized for the specific LC-MS/MS instrument being used.

Data Presentation

Method Validation Summary

The following tables present representative quantitative data for a validated LC-MS/MS method for cytosine using this compound as an internal standard.

Table 1: Calibration Curve Linearity

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.910 |

| 1000 | 11.850 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%RSD) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%RSD) (n=18) |

| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |

| Low | 3 | 98.7 | 6.2 | 99.5 | 7.1 |

| Mid | 75 | 101.5 | 4.1 | 100.8 | 5.3 |

| High | 750 | 99.2 | 3.5 | 99.8 | 4.6 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.0 |

Conclusion

This application note provides a comprehensive protocol for the accurate and precise quantification of cytosine in biological samples using this compound as an internal standard in conjunction with LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for robust and reliable results, particularly in complex matrices. The detailed experimental procedures and representative validation data presented here can serve as a valuable resource for researchers in various scientific disciplines.

References

- 1. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]